molecular formula C6H12N2 B174634 (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane CAS No. 133097-95-7

(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane

Cat. No. B174634
CAS RN: 133097-95-7
M. Wt: 112.17 g/mol
InChI Key: YFDRYBUJCGOYCQ-PHDIDXHHSA-N
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Description

Synthesis Analysis

An epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters is developed and applied in synthesizing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives . (2S,4R)-4-Aminoproline methyl esters are likely to undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .


Molecular Structure Analysis

The molecular formula of “(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane” is C6H12N2. The InChI key is YFDRYBUJCGOYCQ-PHDIDXHHSA-N.


Physical And Chemical Properties Analysis

“(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane” is a white powder that is sparingly soluble in water and organic solvents.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane: serves as a valuable chiral building block in organic synthesis. Its rigid bicyclic structure provides stereochemical control during reactions. Medicinal chemists utilize DBH derivatives to create novel drugs, especially those targeting central nervous system disorders. The compound’s ability to influence receptor binding and pharmacokinetics makes it an attractive scaffold for drug development .

Catalysis and Asymmetric Transformations

DBH derivatives act as ligands in asymmetric catalysis. Their chiral nature allows for enantioselective transformations, such as asymmetric hydrogenation, allylation, and cycloadditions. Researchers explore these catalysts to synthesize complex molecules with high stereoselectivity .

Metal-Organic Frameworks (MOFs)

MOFs are porous materials with applications in gas storage, separation, and catalysis. Incorporating DBH-based ligands into MOFs enhances their stability and selectivity. These frameworks can be tailored for specific gas adsorption (e.g., CO2 capture) or catalytic reactions .

Supramolecular Chemistry and Host-Guest Interactions

DBH derivatives participate in host-guest chemistry due to their cavity-like structure. Researchers design molecular receptors by incorporating DBH units. These receptors selectively bind guest molecules, leading to applications in drug delivery, sensing, and molecular recognition .

Chiral Stationary Phases in Chromatography

Chiral stationary phases (CSPs) based on DBH derivatives are essential tools in enantioselective chromatography. These CSPs separate racemic mixtures into their individual enantiomers, aiding in pharmaceutical analysis, environmental monitoring, and quality control .

Polymerization and Material Science

DBH-containing monomers can be polymerized to form chiral polymers. These polymers find use in drug delivery systems, optoelectronics, and biomaterials. Additionally, DBH-based polymers exhibit interesting mechanical properties due to their rigid backbone .

Safety and Hazards

The safety information for “(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane” includes the following hazard statements: H302-H315-H319-H335 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-8-4-5-2-6(8)3-7-5/h5-7H,2-4H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDRYBUJCGOYCQ-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2C[C@@H]1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576005
Record name (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane

CAS RN

133097-95-7
Record name (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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